Unambiguous Structural Discrimination from the Regioisomeric Analog via Electron Ionization Mass Spectrometry
rac-(3R,4R)-3-Aminopiperidin-4-ol can be reliably and quantitatively distinguished from its closest regioisomeric analog, trans-4-aminopiperidin-3-ol, using electron ionization mass spectrometry (EI-MS). A study of four pairs of aminopiperidinol regioisomers identified a specific marker ion, m/z 100, that is exclusively associated with the structure of trans-3-aminopiperidin-4-ols [1]. In contrast, the regioisomeric analog, trans-4-aminopiperidin-3-ol, is characterized by a distinct set of three marker ions: [M-18]+, [M-19]+, and [M-43]+ [2]. This analytical signature provides a definitive, data-driven method for verifying the identity of procured material.
| Evidence Dimension | EI-MS Diagnostic Fragment Ions |
|---|---|
| Target Compound Data | Presence of characteristic ion at m/z 100 |
| Comparator Or Baseline | trans-4-aminopiperidin-3-ol (regioisomer): Presence of characteristic ions [M-18]+, [M-19]+, and [M-43]+ |
| Quantified Difference | Qualitative and quantitative distinction in EI-MS fragmentation pattern; the m/z 100 ion is a unique marker for the target compound class. |
| Conditions | Electron Ionization Mass Spectrometry (EI-MS) analysis of aminopiperidinol regioisomers |
Why This Matters
This evidence provides an unequivocal, experimentally validated method for procurement quality control, ensuring that the correct regioisomer has been sourced, which is critical given that different regioisomers exhibit different enzymatic inhibition profiles.
- [1] Mazur, D. M., Grishina, G. V., & Lebedev, A. T. (2017). Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 322–326. View Source
- [2] Mazur, D. M., Grishina, G. V., & Lebedev, A. T. (2017). Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 322–326. View Source
